molecular formula C18H11F3N4O3S2 B14946687 (5Z)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

(5Z)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Katalognummer: B14946687
Molekulargewicht: 452.4 g/mol
InChI-Schlüssel: XIPMEIBDTDTRFI-KBPMXWKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one is a complex organic compound that features a unique combination of functional groups, including thiadiazole, thiazolone, and trifluoromethoxyphenyl moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Methyl Group: The methyl group is introduced at the 5-position of the thiadiazole ring through alkylation reactions using methyl iodide or similar reagents.

    Formation of Thiazolone Ring: The thiazolone ring is formed by cyclization reactions involving appropriate thioamide and carbonyl compounds.

    Introduction of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxyphenyl halide.

    Final Cyclization and Imination: The final step involves cyclization and imination reactions to form the complete structure of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and thiazolone rings, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and neutral environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylmethylidene)-1,3-thiazolan-4-one
  • 2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(furylmethylidene)-1,3-thiazolan-4-one
  • 2-Imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethylphenylmethylidene)-1,3-thiazolan-4-one

Uniqueness

The uniqueness of 2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((Z)-1-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylidene)-1,3-thiazolan-4-one lies in its combination of functional groups. The presence of the trifluoromethoxyphenyl group imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity. Additionally, the combination of thiadiazole and thiazolone rings provides a versatile scaffold for further functionalization and optimization.

Eigenschaften

Molekularformel

C18H11F3N4O3S2

Molekulargewicht

452.4 g/mol

IUPAC-Name

(5Z)-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11F3N4O3S2/c1-9-23-24-17(29-9)25-15(26)14(30-16(25)22)8-12-6-7-13(27-12)10-2-4-11(5-3-10)28-18(19,20)21/h2-8,22H,1H3/b14-8-,22-16?

InChI-Schlüssel

XIPMEIBDTDTRFI-KBPMXWKNSA-N

Isomerische SMILES

CC1=NN=C(S1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/SC2=N

Kanonische SMILES

CC1=NN=C(S1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)SC2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.